Welcome to the BenchChem Online Store!
molecular formula C13H8BrFN2 B8509320 5-bromo-1-(4-fluorophenyl)-1H-indazole

5-bromo-1-(4-fluorophenyl)-1H-indazole

Cat. No. B8509320
M. Wt: 291.12 g/mol
InChI Key: IKPIZLINBCHNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658637B2

Procedure details

A 30 mL microwave vial was charged with 3.00 g (9.642 mmol) of N-[1-(5-bromo-2-fluorophenyl)meth-(E)-ylidene]-N′-(4-fluorophenyl)hydrazine and 3.14 g (9.64 mmol) of cesium carbonate and 10 mL of DMSO and sealed. The mixture was warmed at 220° C. in the microwave for 15 minutes cooled and opened at room temperature. The mixture was diluted with 10 mL of water and extracted with 20 mL of EtOAc. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was absorbed onto silica gel and passed through a silica pad and eluted with 50% EtOAc-hexanes. The partially purified material from the pad was triturated with MeOH, collected by filtration, and dried to afford 2.8 g (99.7%) of 5-bromo-1-(4-fluorophenyl)-1H-indazole. MS m/z 279.11 (MH+).
Name
cesium carbonate
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6](/[CH:8]=[N:9]/[NH:10][C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[CH:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CS(C)=O>O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:10]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)[N:9]=[CH:8]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)\C=N\NC1=CC=C(C=C1)F)F
Name
cesium carbonate
Quantity
3.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
opened at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 mL of EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was absorbed onto silica gel
WASH
Type
WASH
Details
eluted with 50% EtOAc-hexanes
CUSTOM
Type
CUSTOM
Details
The partially purified material from the pad was triturated with MeOH
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NN(C2=CC1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.